molecular formula C28H26N4O2S2 B11104020 Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]

Benzene-1,4-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]

Cat. No.: B11104020
M. Wt: 514.7 g/mol
InChI Key: PUYFCSKDINJNJW-UHFFFAOYSA-N
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Description

(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thienopyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile under specific conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thienopyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE has shown potential as an antimicrobial agent . It exhibits strong activity against various microbial strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its antiproliferative properties . It has shown promise in inhibiting the growth of cancer cells, making it a potential candidate for anticancer drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE stands out due to its dual thienopyridine moieties, which enhance its biological activity and provide unique chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H26N4O2S2

Molecular Weight

514.7 g/mol

IUPAC Name

[4-(3-amino-6-propylthieno[2,3-b]pyridine-2-carbonyl)phenyl]-(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone

InChI

InChI=1S/C28H26N4O2S2/c1-3-5-17-11-13-19-21(29)25(35-27(19)31-17)23(33)15-7-9-16(10-8-15)24(34)26-22(30)20-14-12-18(6-4-2)32-28(20)36-26/h7-14H,3-6,29-30H2,1-2H3

InChI Key

PUYFCSKDINJNJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)CCC)N)N

Origin of Product

United States

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